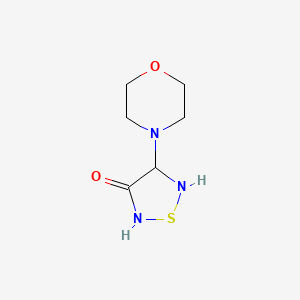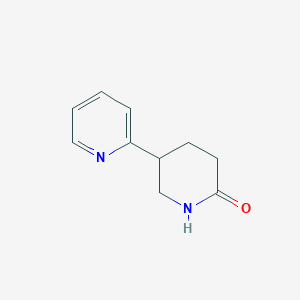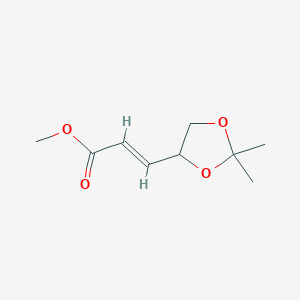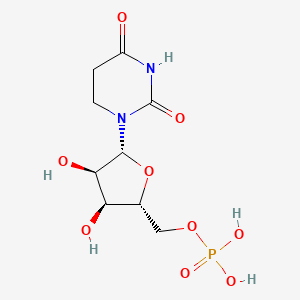![molecular formula C12H18N4O3 B12360505 Pyrido[4,3-d]pyrimidine-6(4H)-carboxylic acid, 2-amino-3,5,7,8-tetrahydro-4-oxo-, 1,1-dimethylethyl ester](/img/structure/B12360505.png)
Pyrido[4,3-d]pyrimidine-6(4H)-carboxylic acid, 2-amino-3,5,7,8-tetrahydro-4-oxo-, 1,1-dimethylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido[4,3-d]pyrimidine-6(4H)-carboxylic acid, 2-amino-3,5,7,8-tetrahydro-4-oxo-, 1,1-dimethylethyl ester is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its bicyclic structure, which combines a pyridine ring and a pyrimidine ring. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential therapeutic applications and unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[4,3-d]pyrimidine derivatives typically involves multi-step processes. One common method starts with the condensation of pyridine and pyrimidine derivatives. For example, 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can be synthesized from pyridine-2-carboxaldehyde and guanidine under acidic conditions . Another approach involves the use of multicomponent reactions, where pyridine, pyrimidine, and other reactants are combined in a single reaction vessel to form the desired product .
Industrial Production Methods
Industrial production of pyrido[4,3-d]pyrimidine derivatives often employs scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
化学反応の分析
Types of Reactions
Pyrido[4,3-d]pyrimidine derivatives undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated derivatives, nucleophiles
Major Products Formed
The major products formed from these reactions include various substituted pyrido[4,3-d]pyrimidine derivatives, which can be further functionalized for specific applications .
科学的研究の応用
Pyrido[4,3-d]pyrimidine derivatives have a wide range of scientific research applications:
作用機序
The mechanism of action of pyrido[4,3-d]pyrimidine derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. These compounds can inhibit enzyme activity or modulate receptor functions, leading to therapeutic effects. For example, some derivatives have been found to inhibit kinases, which play a crucial role in cell signaling pathways .
類似化合物との比較
Similar Compounds
- Pyrido[2,3-d]pyrimidine
- Pyrido[3,4-d]pyrimidine
- Pyrido[3,2-d]pyrimidine
Uniqueness
Pyrido[4,3-d]pyrimidine derivatives are unique due to their specific bicyclic structure, which imparts distinct chemical and biological properties. Compared to other pyridopyrimidine derivatives, they exhibit different reactivity patterns and biological activities, making them valuable for diverse applications .
特性
分子式 |
C12H18N4O3 |
|---|---|
分子量 |
266.30 g/mol |
IUPAC名 |
tert-butyl 2-imino-4-oxo-4a,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C12H18N4O3/c1-12(2,3)19-11(18)16-5-4-8-7(6-16)9(17)15-10(13)14-8/h7H,4-6H2,1-3H3,(H2,13,15,17) |
InChIキー |
LQBIZNAQMGAKKV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2=NC(=N)NC(=O)C2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



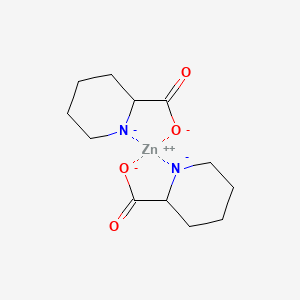
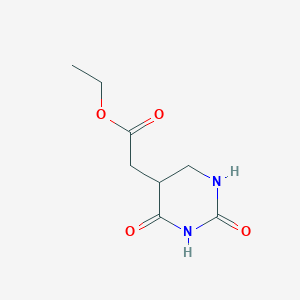
![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-(3-chloro-4-methylphenyl)carbamate](/img/structure/B12360453.png)

